molecular formula C₁₈H₂₈O₂ B1144667 (3|A,17|A)-Estr-5(10)-ene-3,17-diol CAS No. 268734-49-2

(3|A,17|A)-Estr-5(10)-ene-3,17-diol

Cat. No. B1144667
M. Wt: 276.41
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(3|A,17|A)-Estr-5(10)-ene-3,17-diol, also known as estradiol diol, is a steroidal hormone that is found in both humans and animals. It is an important hormone in the reproductive cycle and is a major component of the female estrous cycle. It is also involved in the regulation of the menstrual cycle, fertilization, and pregnancy. In addition, estradiol diol has been studied for its potential therapeutic applications in the treatment of a variety of conditions including menopausal symptoms, osteoporosis, and some cancers.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (3|A,17|A)-Estr-5(10)-ene-3,17-diol involves the conversion of estrone to estradiol, followed by reduction of the C17 ketone to a hydroxyl group. The double bond at C5-C10 is preserved in the final product.

Starting Materials
Estrone, Sodium borohydride, Acetic acid, Sodium hydroxide, Hydrogen gas, Palladium on carbon

Reaction
Estrone is dissolved in acetic acid and reduced to estradiol using sodium borohydride., The resulting mixture is then treated with sodium hydroxide to deprotonate the hydroxyl group at C3., The deprotonated estradiol is then hydrogenated using hydrogen gas and palladium on carbon catalyst to reduce the ketone at C17 to a hydroxyl group., The final product, (3|A,17|A)-Estr-5(10)-ene-3,17-diol, is obtained after purification by chromatography.

Scientific Research Applications

Estradiol diol has been studied for its potential therapeutic applications in a variety of conditions. In particular, it has been studied for its potential to treat menopausal symptoms, osteoporosis, and some cancers. In menopausal women, (3|A,17|A)-Estr-5(10)-ene-3,17-diol diol has been found to reduce hot flashes and improve mood and libido. In postmenopausal women, (3|A,17|A)-Estr-5(10)-ene-3,17-diol diol has been found to reduce the risk of osteoporosis. In addition, (3|A,17|A)-Estr-5(10)-ene-3,17-diol diol has been studied for its potential to treat certain types of cancer, such as breast cancer.

Mechanism Of Action

Estradiol diol acts by binding to estrogen receptors in the body. These receptors are found in a variety of tissues, including the uterus, ovaries, breasts, and brain. When (3|A,17|A)-Estr-5(10)-ene-3,17-diol diol binds to these receptors, it triggers a cascade of biochemical and physiological responses. These responses are responsible for the therapeutic effects of (3|A,17|A)-Estr-5(10)-ene-3,17-diol diol.

Biochemical And Physiological Effects

Estradiol diol has a variety of biochemical and physiological effects. In the reproductive system, (3|A,17|A)-Estr-5(10)-ene-3,17-diol diol is involved in the regulation of the menstrual cycle, fertilization, and pregnancy. In addition, (3|A,17|A)-Estr-5(10)-ene-3,17-diol diol has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been found to have beneficial effects on bone metabolism and lipid metabolism.

Advantages And Limitations For Lab Experiments

Estradiol diol has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in the laboratory. In addition, (3|A,17|A)-Estr-5(10)-ene-3,17-diol diol is stable and can be stored for long periods of time. However, (3|A,17|A)-Estr-5(10)-ene-3,17-diol diol is also expensive and is difficult to obtain in large quantities.

Future Directions

There are a variety of potential future directions for research on (3|A,17|A)-Estr-5(10)-ene-3,17-diol diol. One potential direction is to further explore its potential therapeutic applications in the treatment of a variety of conditions. In addition, further research could be conducted to explore its potential interactions with other hormones and its potential effects on other physiological processes. Finally, further research could be conducted to explore the potential for (3|A,17|A)-Estr-5(10)-ene-3,17-diol diol to be used as a biomarker for disease.

properties

IUPAC Name

(3R,8R,9S,13S,14S,17R)-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h12,14-17,19-20H,2-10H2,1H3/t12-,14-,15-,16+,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHQSODTBQCZDA-VKSRGFPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3CCC(C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C3CC[C@H](C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3|A,17|A)-Estr-5(10)-ene-3,17-diol

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